molecular formula C8H11N B12393937 4-Ethylaniline-D11

4-Ethylaniline-D11

Cat. No.: B12393937
M. Wt: 132.25 g/mol
InChI Key: HRXZRAXKKNUKRF-NPIAGUBKSA-N
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Description

4-Ethylaniline-D11, also known as 4-Aminoethylbenzene-D11, is a deuterium-labeled derivative of 4-Ethylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8D11N, and it has a molecular weight of 132.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

The synthesis of 4-Ethylaniline-D11 involves the deuteration of 4-Ethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the aromatic ring and the ethyl group .

Industrial production methods for deuterium-labeled compounds typically involve the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to achieve high levels of deuterium incorporation while maintaining the chemical integrity of the compound .

Chemical Reactions Analysis

4-Ethylaniline-D11 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:

    Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-nitroethylbenzene-D11, while reduction with lithium aluminum hydride can produce 4-ethylcyclohexylamine-D11 .

Scientific Research Applications

4-Ethylaniline-D11 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetic Studies: Deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: The compound is used to investigate metabolic pathways and identify metabolites in biological systems.

    Chemical Synthesis: this compound is used as a building block in the synthesis of more complex deuterium-labeled compounds.

Comparison with Similar Compounds

4-Ethylaniline-D11 is unique due to its deuterium labeling, which distinguishes it from non-labeled analogs. Similar compounds include:

    4-Ethylaniline: The non-deuterated version of this compound, used in similar applications but without the benefits of deuterium labeling.

    4-Methylaniline-D11: Another deuterium-labeled aniline derivative, where the ethyl group is replaced by a methyl group.

    4-Isopropylaniline-D11: A deuterium-labeled compound with an isopropyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical studies and research applications .

Properties

Molecular Formula

C8H11N

Molecular Weight

132.25 g/mol

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,2-pentadeuterioethyl)aniline

InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD2

InChI Key

HRXZRAXKKNUKRF-NPIAGUBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

CCC1=CC=C(C=C1)N

Origin of Product

United States

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